molecular formula C24H25NO4 B608969 Memogain CAS No. 224169-27-1

Memogain

货号 B608969
CAS 编号: 224169-27-1
分子量: 391.467
InChI 键: JKVNJTYHRABHIY-WXVUKLJWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Memogain, also known as GLN-1062 or ALPHA-1062, is an inactive prodrug of galantamine . It was developed with the aim of increasing the brain bioavailability and reducing peripheral side effects of galantamine . Memogain is more lipophilic than galantamine, which facilitates its entry into the brain . Once in the brain, it is enzymatically cleaved to release the active drug, galantamine . It has been reported to improve cognition more strongly than comparable doses of galantamine in mice .


Synthesis Analysis

Memogain is a derivative of galantamine obtained by a one-step chemical modification of the parent drug . This modification almost completely abolishes the pharmacological activity of galantamine on its two major targets in the human body, nicotinic acetylcholine receptor (nAChR) and acetylcholinesterase (AChE) .


Molecular Structure Analysis

The molecular formula of Memogain is C24H25NO4 . Its exact mass is 391.18 and its molecular weight is 391.467 .


Chemical Reactions Analysis

Memogain is an inactive prodrug of galantamine . It is more lipophilic than galantamine, which allows it to easily enter the brain . Once in the brain, it is enzymatically cleaved to release the active drug, galantamine .


Physical And Chemical Properties Analysis

Memogain has a molecular formula of C24H25NO4 and a molecular weight of 391.46 . It is a solid substance and is soluble in DMSO at 100 mg/mL when ultrasonicated .

科学研究应用

  1. 提高大脑生物利用度并减少外周副作用:Gln-1062(Memogain)被设计为由于其亲脂性质而更有可能进入大脑。一旦进入大脑,它会被切割成活性加兰他明,可能导致较少的外周副作用和比其他胆碱酯酶抑制剂更好的效果(Baakman et al., 2016)

  2. 增强认知改善并减少胃肠道副作用:在药物诱导遗忘症的动物模型中,Memogain已被证明比加兰他明产生更显著的认知改善,而没有未经修改的药物和其他胆碱酯酶抑制剂典型的胃肠道副作用(Maelicke et al., 2009)

  3. 老年受试者的安全性和有效性:一项评估老年受试者中Gln-1062的安全性、耐受性、药代动力学和药效动力学的研究发现,它耐受性良好,并在认知测试中显示出有希望的改善(Bakker等,2020)

  4. 在减缓阿尔茨海默病进展方面的潜力:在阿尔茨海默病小鼠模型中,经鼻给药Memogain显示出改善行为症状和大脑中淀粉样蛋白-β斑块密度显著减少的迹象(Bhattacharya et al., 2015)

  5. 超生物利用度尼古丁增强剂:Memogain被认为是一种具有联合症状性和疾病修饰性特性的潜在第二代抗痴呆药物。它在大脑中显示出显著增加的生物利用度,减少的胃肠道副作用和神经保护活性(Maelicke, 2009)

属性

IUPAC Name

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVNJTYHRABHIY-WXVUKLJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Memogain

CAS RN

224169-27-1
Record name Galantamine benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224169271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZGALANTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOI2Q0ZF7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
149
Citations
A Maelicke, A Hoeffle-Maas, J Ludwig, A Maus… - Journal of molecular …, 2010 - Springer
… In animal models of drug-induced amnesia, Memogain produced several … Memogain was administered instead of galantamine. Based on these and other preclinical data, Memogain …
Number of citations: 82 link.springer.com
S Bhattacharya, A Maelicke… - Journal of Alzheimer's …, 2015 - content.iospress.com
… In this study, we analyzed acute effects of Memogain treatment on fear conditioning in the … of Memogain to 5XFAD mice. We show that nasally administered Memogain efficiently elicits …
Number of citations: 47 content.iospress.com
A Maelicke - Alzheimer's & Dementia, 2011 - Wiley Online Library
… , Memogain was up to 5-times more potent than galantamine in compensating scopolamine-induced amnesia. Chronic treatment with Memogain … data, we expect Memogain® to …
AC Baakman, E Klaassen, D Kay… - Alzheimer's & …, 2014 - Wiley Online Library
… Memogain is a prodrug of galantamine that preferentially enters the … : Memogain nasal spray 5.5mg and 11mg was well tolerated. A difference between Memogain 5.5mg and Memogain …
D Van Kampen, A Maelicke… - Alzheimer's & …, 2018 - Wiley Online Library
Background Memogain®(GLN-1062) is a novel pro-drug of the cholinesterase inhibitor, galantamine, currently used for the treatment of mild to moderate Alzheimer's disease. …
A Maelicke - Alzheimer's & Dementia, 2009 - Wiley Online Library
… In animal models of dementia, Memogain produced several fold … Memogain was administered instead of galantamine. Conclusions: Should the advantageous properties of Memogain …
N Clayton, M Oremus, JE Tarride… - Alzheimer's & Dementia, 2009 - researchgate.net
… In animal models of dementia, Memogain produced several fold … Memogain was administered instead of galantamine. Conclusions: Should the advantageous properties of Memogain …
Number of citations: 4 www.researchgate.net
AM Patil - 2012 - repositum.tuwien.at
… We have tried a series of acids to form a salt with memogain. Memogain gluconate was selected from the library of salts as the most promising salt of Memogain. The physical, chemical …
Number of citations: 0 repositum.tuwien.at
J Czerkowicz, W Chen, A Cameron… - Alzheimer's & …, 2018 - Wiley Online Library
… Four weeks following saporin lesioning, animals were treated with Memogain or its vehicle for … in those animals treated with Memogain. Conclusions: Memogain could represent a novel …
NR Barbosa, MAS Gama, FCF Lopes… - Alzheimer's & …, 2009 - Wiley Online Library
… In animal models of dementia, Memogain produced several fold … Memogain was administered instead of galantamine. Conclusions: Should the advantageous properties of Memogain …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。